molecular formula C21H20O7 B156403 2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione CAS No. 10210-21-6

2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione

Cat. No.: B156403
CAS No.: 10210-21-6
M. Wt: 384.4 g/mol
InChI Key: MLTVHORGISIISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione is a polyketide compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes a hexanoyl group, three hydroxyl groups, and a methoxy group attached to the anthraquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione typically involves the acylation of 1,3,8-trihydroxy-6-methoxyanthraquinone with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acylation. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and scavenge free radicals to exert its antioxidant effects. The compound’s ability to modulate signaling pathways such as the NF-κB and MAPK pathways contributes to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Emodin: 1,3,8-trihydroxy-6-methylanthraquinone, known for its anti-inflammatory and anticancer properties.

    Aloe-emodin: 1,8-dihydroxy-3-(hydroxymethyl)-anthraquinone, studied for its laxative and anticancer effects.

    Chrysophanol: 1,8-dihydroxy-3-methyl-anthraquinone, known for its antimicrobial and anti-inflammatory activities.

Uniqueness

2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione is unique due to the presence of the hexanoyl group, which imparts distinct physicochemical properties and biological activities compared to other anthraquinone derivatives. This structural modification enhances its solubility and bioavailability, making it a promising candidate for various applications.

Properties

CAS No.

10210-21-6

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione

InChI

InChI=1S/C21H20O7/c1-3-4-5-6-13(22)18-15(24)9-12-17(21(18)27)20(26)16-11(19(12)25)7-10(28-2)8-14(16)23/h7-9,23-24,27H,3-6H2,1-2H3

InChI Key

MLTVHORGISIISB-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O

Canonical SMILES

CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O

10210-21-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione
Reactant of Route 2
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione
Reactant of Route 3
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione
Reactant of Route 4
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione
Reactant of Route 5
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione
Reactant of Route 6
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione

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